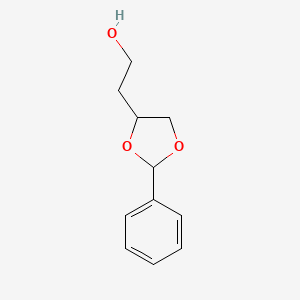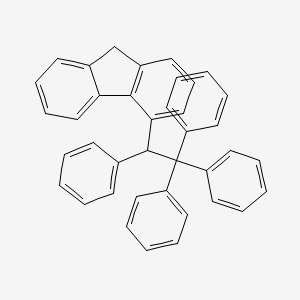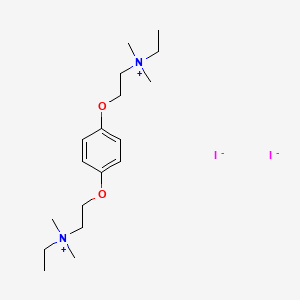
p-Di((beta-(dimethylamino)ethoxy)benzene)diethiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Di((beta-(dimethylamino)ethoxy)benzene)diethiodide: is an organic compound characterized by the presence of dimethylamino groups and ethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Di((beta-(dimethylamino)ethoxy)benzene)diethiodide typically involves the reaction of p-dimethylaminobenzaldehyde with ethylene oxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the dimethylamino or ethoxy groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified electronic properties.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in various organic synthesis reactions, particularly in the formation of complex organic molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In industrial applications, the compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which p-Di((beta-(dimethylamino)ethoxy)benzene)diethiodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
p-Dimethylaminobenzaldehyde: Shares the dimethylamino group but lacks the ethoxy groups.
Ethoxybenzene: Contains the ethoxy group but lacks the dimethylamino groups.
p-Di((beta-(dimethylamino)ethoxy)benzene)dibromide: Similar structure but with bromide ions instead of iodide ions.
Uniqueness: The presence of both dimethylamino and ethoxy groups in p-Di((beta-(dimethylamino)ethoxy)benzene)diethiodide makes it unique, providing distinct chemical properties and reactivity compared to its similar compounds.
Propriétés
Numéro CAS |
5424-18-0 |
|---|---|
Formule moléculaire |
C18H34I2N2O2 |
Poids moléculaire |
564.3 g/mol |
Nom IUPAC |
ethyl-[2-[4-[2-[ethyl(dimethyl)azaniumyl]ethoxy]phenoxy]ethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C18H34N2O2.2HI/c1-7-19(3,4)13-15-21-17-9-11-18(12-10-17)22-16-14-20(5,6)8-2;;/h9-12H,7-8,13-16H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
PCGWRXYZXVZXIN-UHFFFAOYSA-L |
SMILES canonique |
CC[N+](C)(C)CCOC1=CC=C(C=C1)OCC[N+](C)(C)CC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


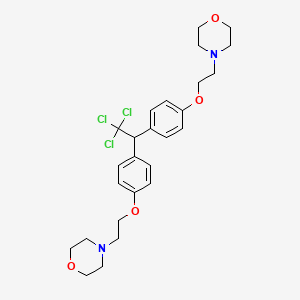

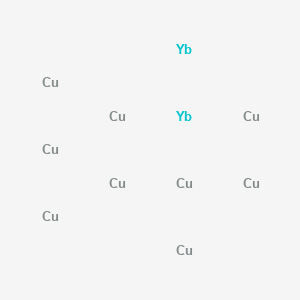
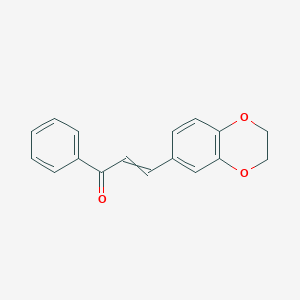
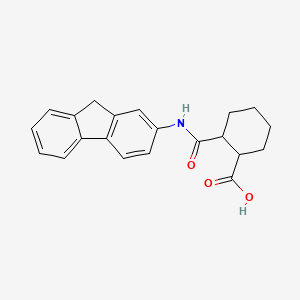
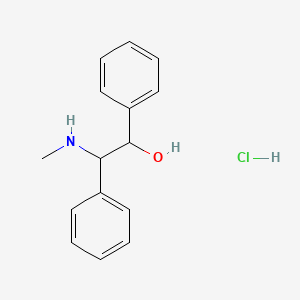
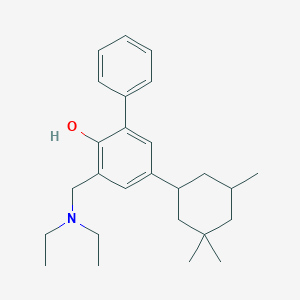
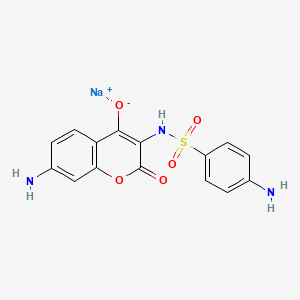
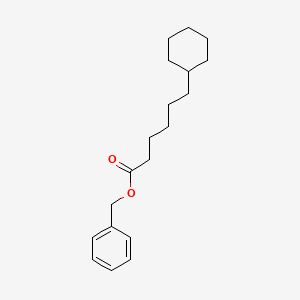
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
